molecular formula C15H23NO5 B5072199 N-[2-(2-methylphenoxy)ethyl]butan-1-amine;oxalic acid

N-[2-(2-methylphenoxy)ethyl]butan-1-amine;oxalic acid

Cat. No.: B5072199
M. Wt: 297.35 g/mol
InChI Key: LYYGLXXDSLZTTO-UHFFFAOYSA-N
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Description

N-[2-(2-methylphenoxy)ethyl]butan-1-amine;oxalic acid is a chemical compound that consists of an amine group attached to a butane chain, which is further connected to a 2-methylphenoxy group The compound is paired with oxalic acid, forming a salt

Properties

IUPAC Name

N-[2-(2-methylphenoxy)ethyl]butan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO.C2H2O4/c1-3-4-9-14-10-11-15-13-8-6-5-7-12(13)2;3-1(4)2(5)6/h5-8,14H,3-4,9-11H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYYGLXXDSLZTTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCOC1=CC=CC=C1C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methylphenoxy)ethyl]butan-1-amine typically involves the reaction of 2-methylphenol with ethylene oxide to form 2-(2-methylphenoxy)ethanol. This intermediate is then reacted with butan-1-amine under suitable conditions to yield the desired amine. The final step involves the formation of the oxalate salt by reacting the amine with oxalic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in reactors with precise control over temperature, pressure, and other reaction conditions to ensure high yield and purity. The final product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methylphenoxy)ethyl]butan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form simpler amines.

    Substitution: The phenoxy group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylamines.

    Reduction: Formation of primary and secondary amines.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

N-[2-(2-methylphenoxy)ethyl]butan-1-amine;oxalic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(2-methylphenoxy)ethyl]butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can interact with hydrophobic pockets, while the amine group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2-methylphenoxy)ethyl]ethan-1-amine
  • N-[2-(2-methylphenoxy)ethyl]propan-1-amine
  • N-[2-(2-methylphenoxy)ethyl]pentan-1-amine

Uniqueness

N-[2-(2-methylphenoxy)ethyl]butan-1-amine;oxalic acid is unique due to its specific structural features, such as the butane chain and the oxalate salt form. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.

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